molecular formula C19H17F3N2OS B345671 10-(1-Pyrrolidinylacetyl)-2-(trifluoromethyl)-10H-phenothiazine CAS No. 345258-24-4

10-(1-Pyrrolidinylacetyl)-2-(trifluoromethyl)-10H-phenothiazine

Cat. No.: B345671
CAS No.: 345258-24-4
M. Wt: 378.4g/mol
InChI Key: ZBXWGZZDONHXLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-(1-Pyrrolidinylacetyl)-2-(trifluoromethyl)-10H-phenothiazine is a complex organic compound that features a pyrrolidine ring, a trifluoromethyl group, and a phenothiazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(1-Pyrrolidinylacetyl)-2-(trifluoromethyl)-10H-phenothiazine typically involves multi-step organic reactions. One common method involves the formation of the pyrrolidine ring followed by the introduction of the trifluoromethyl group and the phenothiazine moiety. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

10-(1-Pyrrolidinylacetyl)-2-(trifluoromethyl)-10H-phenothiazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines.

Scientific Research Applications

10-(1-Pyrrolidinylacetyl)-2-(trifluoromethyl)-10H-phenothiazine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 10-(1-Pyrrolidinylacetyl)-2-(trifluoromethyl)-10H-phenothiazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and may have similar biological activities.

    Phenothiazine derivatives: These compounds share the phenothiazine moiety and are often used in medicinal chemistry.

    Trifluoromethyl-containing compounds: These compounds have the trifluoromethyl group, which can influence their chemical properties and biological activities.

Uniqueness

10-(1-Pyrrolidinylacetyl)-2-(trifluoromethyl)-10H-phenothiazine is unique due to the combination of its structural features, which can result in distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, can enhance the compound’s stability and bioavailability, making it a valuable candidate for further research and development.

Properties

CAS No.

345258-24-4

Molecular Formula

C19H17F3N2OS

Molecular Weight

378.4g/mol

IUPAC Name

2-pyrrolidin-1-yl-1-[2-(trifluoromethyl)phenothiazin-10-yl]ethanone

InChI

InChI=1S/C19H17F3N2OS/c20-19(21,22)13-7-8-17-15(11-13)24(14-5-1-2-6-16(14)26-17)18(25)12-23-9-3-4-10-23/h1-2,5-8,11H,3-4,9-10,12H2

InChI Key

ZBXWGZZDONHXLU-UHFFFAOYSA-N

SMILES

C1CCN(C1)CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F

Canonical SMILES

C1CCN(C1)CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F

Origin of Product

United States

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